molecular formula C10H13ClF3NO B1422481 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride CAS No. 1159826-26-2

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride

Cat. No.: B1422481
CAS No.: 1159826-26-2
M. Wt: 255.66 g/mol
InChI Key: BXLGDDWHTFFTEZ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but lacks the amino group.

    4-(Trifluoromethyl)benzyl alcohol: Contains the trifluoromethyl group but differs in the position and type of functional groups.

Uniqueness

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and hydroxyl groups provide sites for further chemical modifications and interactions .

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLGDDWHTFFTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-26-2
Record name Benzenepropanol, γ-amino-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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